A Technical Guide to Ethyl 2-(pyrimidin-4-yl)acetate (CAS: 1240606-58-9): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Ethyl 2-(pyrimidin-4-yl)acetate (CAS: 1240606-58-9): Properties, Synthesis, and Applications in Drug Discovery
Abstract
Ethyl 2-(pyrimidin-4-yl)acetate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive pyrimidine core coupled with a versatile ethyl acetate side chain, presents a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, outlines a representative synthetic protocol with mechanistic insights, discusses methods for analytical characterization, and explores its reactivity and applications as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Physicochemical and Structural Properties
The fundamental physical and chemical properties of Ethyl 2-(pyrimidin-4-yl)acetate are critical for its effective use in a laboratory setting, influencing everything from reaction conditions to storage and handling.
Caption: Chemical Structure of Ethyl 2-(pyrimidin-4-yl)acetate.
Table 1: Physicochemical Properties of Ethyl 2-(pyrimidin-4-yl)acetate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1240606-58-9 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 256 °C | [3] |
| Density | 1.144 g/cm³ | [3] |
| Flash Point | 109 °C | [3] |
| SMILES | CCOC(=O)CC1=CC=NC=N1 | [2] |
| InChIKey | MYZVJNQHRQQRRV-UHFFFAOYSA-N | [3] |
| Storage | Sealed in a dry place at room temperature |[2][3] |
Synthesis and Purification
While multiple proprietary methods exist for the synthesis of pyrimidine derivatives, a common and logical approach involves the nucleophilic substitution of a suitable pyrimidine precursor. The following protocol is a representative example based on established chemical principles.
Mechanistic Rationale
The synthesis hinges on the reaction of a pyrimidine ring activated for nucleophilic attack with a carbon nucleophile bearing the ethyl acetate moiety. A 4-halopyrimidine (e.g., 4-chloropyrimidine) is an excellent electrophile, as the electron-withdrawing nitrogen atoms in the ring stabilize the negative charge buildup during the addition-elimination (SₙAr) mechanism. The nucleophile can be generated by deprotonating the α-carbon of ethyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate.
Representative Synthesis Protocol
Reaction: 4-Chloropyrimidine + Ethyl Acetate → Ethyl 2-(pyrimidin-4-yl)acetate
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve anhydrous diisopropylamine in dry tetrahydrofuran (THF) and cool to -78 °C using an acetone/dry ice bath.
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA. Allow the solution to stir for 20 minutes at -78 °C.
-
Add ethyl acetate dropwise to the LDA solution. The deprotonation of the α-carbon is rapid; stir for 30-45 minutes to ensure complete formation of the lithium enolate. The choice of a strong, hindered base like LDA is crucial to favor kinetic deprotonation and minimize self-condensation of the ester.
-
Nucleophilic Substitution: In a separate flask, dissolve 4-chloropyrimidine in dry THF.
-
Slowly transfer the 4-chloropyrimidine solution to the enolate solution at -78 °C via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Workflow
The crude product typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is the standard method.
Caption: Standard workflow for purification via flash column chromatography.
Analytical Characterization
Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is employed. While specific spectra for this compound are proprietary to suppliers, the expected results can be reliably predicted.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethyl group (~1.2 ppm, 3H, triplet and ~4.1 ppm, 2H, quartet). A singlet for the methylene protons (CH₂) adjacent to the pyrimidine ring would appear further downfield. Three distinct signals in the aromatic region (~7.0-9.0 ppm) would correspond to the protons on the pyrimidine ring.
-
¹³C NMR: The carbon spectrum would show signals for the carbonyl carbon (~170 ppm), the carbons of the pyrimidine ring, and the carbons of the ethyl acetate side chain.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 167.1, corresponding to the protonated molecule.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or LC-MS is used to determine purity, which is often reported by suppliers to be ≥95-99%.[4]
Reactivity and Applications in Drug Discovery
Ethyl 2-(pyrimidin-4-yl)acetate is not an end-product but a versatile intermediate. Its value lies in the reactivity of both the ester and the pyrimidine ring.
Caption: Primary reaction pathways for synthetic diversification.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a direct precursor to more complex molecules targeting a range of diseases.
-
Kinase Inhibitors: The pyrimidine core is a classic "hinge-binder" in many kinase inhibitors used in oncology. The ethyl acetate handle allows for the construction of elaborate side chains designed to occupy specific pockets in the ATP-binding site of kinases.
-
Antibacterial Agents: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6]
-
Antiviral and Antifungal Compounds: The inherent ability of the pyrimidine nitrogens to form hydrogen bonds makes them excellent pharmacophores for interacting with enzyme active sites, a feature exploited in the design of various antimicrobial agents.[7]
Safety, Handling, and Storage
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Source |
|---|
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3] |-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[11] All equipment should be properly grounded to prevent static discharge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][9]
Conclusion
Ethyl 2-(pyrimidin-4-yl)acetate (CAS 1240606-58-9) is a high-value chemical intermediate whose utility is firmly established in the field of synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and role as a precursor to biologically active molecules make it an indispensable tool for researchers. Proper understanding of its synthesis, handling, and analytical characterization enables its efficient and safe application in the rigorous and innovative environment of drug discovery.
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ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2024-01-02). [Link]
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